5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide
Description
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Properties
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-10-6-5-9(16-10)11(15)13-7-1-3-8(14)4-2-7/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQMZIYMGBGMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249255 | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67103-68-8 | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67103-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(4-hydroxyphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine and a solvent like dry dichloromethane. This reaction yields the desired product in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Scientific Research Applications
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide has been extensively studied for its antibacterial activities. It has shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide involves its interaction with bacterial cell targets, leading to the inhibition of essential bacterial processes. Molecular docking studies have shown that the compound binds to specific active sites in bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide include other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a similar structure but lacks the hydroxyl group on the phenyl ring.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential in anticancer research and share some structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and its demonstrated effectiveness against drug-resistant bacterial strains, making it a valuable compound for further research and development in medicinal chemistry.
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